(1-methylcyclohexyl)thiourea
Overview
Description
(1-methylcyclohexyl)thiourea is an organosulfur compound with the molecular formula C8H16N2S. It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of (1-methylcyclohexyl)thiourea typically involves the reaction of (1-methylcyclohexyl)isothiocyanate with ammonia or primary amines. One common method is the reaction of (1-methylcyclohexyl)isothiocyanate with an amine in a dry solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to yield the desired thiourea derivative .
Chemical Reactions Analysis
(1-methylcyclohexyl)thiourea can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form corresponding sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of thioureas can lead to the formation of thiols or amines, depending on the reducing agent used.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Complexation: Thioureas can form coordination complexes with transition metals, which are useful in catalysis and materials science.
Scientific Research Applications
(1-methylcyclohexyl)thiourea and its derivatives have found applications in various fields:
Chemistry: Used as intermediates in the synthesis of heterocyclic compounds and as ligands in coordination chemistry.
Biology: Exhibits antibacterial, antioxidant, and anticancer properties, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating diseases such as cancer and Alzheimer’s due to its biological activities.
Industry: Used in the production of dyes, elastomers, and as a stabilizer in plastics
Mechanism of Action
The biological activity of (1-methylcyclohexyl)thiourea is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, which are involved in neurological and metabolic pathways. The compound’s mechanism of action often involves the formation of hydrogen bonds and coordination with metal ions, affecting the function of target proteins .
Comparison with Similar Compounds
(1-methylcyclohexyl)thiourea can be compared with other thiourea derivatives such as:
Phenylthiourea: Known for its use in genetic research and as a bittering agent.
Cyclohexylthiourea: Similar in structure but lacks the methyl group, affecting its reactivity and biological activity.
Acylthioureas: These compounds have an acyl group attached to the nitrogen, which can significantly alter their chemical properties and applications
Properties
IUPAC Name |
(1-methylcyclohexyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c1-8(10-7(9)11)5-3-2-4-6-8/h2-6H2,1H3,(H3,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVLZKCFFTZCKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305409 | |
Record name | N-(1-Methylcyclohexyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192067-14-3 | |
Record name | N-(1-Methylcyclohexyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192067-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylcyclohexyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylcyclohexyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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